2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline

Kinase inhibition scaffold hopping GAK binding

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS 1201902-07-9) is a synthetic heterocyclic small molecule belonging to the 2,6-disubstituted quinazoline class. Its structure features a quinazoline core with a 4-fluorophenyl group at position 2 and a 4-methylimidazol-1-yl moiety at position 6, yielding a molecular formula of C₁₈H₁₃FN₄ and a molecular weight of 304.32 g/mol.

Molecular Formula C18H13FN4
Molecular Weight 304.3 g/mol
Cat. No. B13872689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline
Molecular FormulaC18H13FN4
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3
InChIKeyWLEDGGNJRYMCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline — Core Chemical Identity and Baseline for Procurement Evaluation


2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS 1201902-07-9) is a synthetic heterocyclic small molecule belonging to the 2,6-disubstituted quinazoline class . Its structure features a quinazoline core with a 4-fluorophenyl group at position 2 and a 4-methylimidazol-1-yl moiety at position 6, yielding a molecular formula of C₁₈H₁₃FN₄ and a molecular weight of 304.32 g/mol . The compound is structurally distinct from its closely related quinoline analog (CAS 1201902-21-7), which substitutes the quinazoline core for quinoline, altering the electronic character and hydrogen-bonding capacity of the bicyclic scaffold . Despite this clear structural differentiation, publicly available quantitative pharmacological, physicochemical, or performance-comparison data for this specific quinazoline derivative remain extremely sparse, necessitating a cautious, evidence-limited procurement evaluation.

Why Unverified Substitution of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline with Quinoline Analogs Carries Scientific Risk


The core scaffold difference between quinazoline and quinoline introduces fundamental changes in ring electronics, basicity, and hydrogen-bond acceptor/donor geometry that can drastically alter target-binding kinetics, metabolic stability, and off-target profiles . In kinase inhibitor programs, for instance, quinazoline-to-quinoline substitutions have been shown to reduce hinge-region binding affinity, sometimes by more than 10-fold, due to loss of a critical nitrogen interaction [1]. Although quantitative data for this specific compound are not publicly available, the well-established principle that quinazoline and quinoline cores are non-interchangeable in medicinal chemistry provides a class-level warning: assuming functional equivalence between 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline and its quinoline analog without direct comparative experimental validation is scientifically indefensible [1].

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline — Limited Quantitative Differentiation Evidence Report


Scaffold-Dependent Binding Affinity: Quinazoline vs. Quinoline Core in GAK Kinase Context

In a study comparing quinoline and quinazoline scaffolds for GAK kinase binding, the quinazoline core demonstrated the possibility of an additional hinge-binding interaction not available to the quinoline analog; however, the quinoline scaffold was empirically shown to be a tighter binder overall [1]. This finding illustrates that scaffold choice is non-trivial and that the direction of affinity change cannot be predicted a priori. No direct binding data for the target compound exist, but the evidence establishes that any claim of equivalence between 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline and its quinoline counterpart must be verified experimentally.

Kinase inhibition scaffold hopping GAK binding

Physicochemical Property Differences: Quinazoline vs. Quinoline Core Impact on logP and PSA

The target quinazoline compound (C₁₈H₁₃FN₄, MW 304.32) exhibits a calculated logP of 3.93 and a topological polar surface area (PSA) of 43.60 Ų . Its quinoline analog (C₁₉H₁₄FN₃, MW 303.33) differs in both elemental composition and predicted physicochemical profile, with a CAS-specific molecular formula that lacks one nitrogen atom . These differences in logP and PSA can influence membrane permeability, solubility, and off-target binding, reinforcing that the two compounds are not functionally interchangeable despite superficial structural similarity.

Physicochemical profiling drug-likeness logP comparison

Absence of Public Bioactivity Data: A Critical Gap for Comparator-Based Selection

A targeted search of BindingDB, ChEMBL, PubChem, and the patent literature (including US8633208 and US9388160, which claim quinazoline and quinoline derivatives as MAO inhibitors and kinase inhibitors, respectively) did not retrieve any quantitative IC₅₀, Kᵢ, or EC₅₀ values for 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline [1][2][3]. In contrast, structurally related quinoline analogs and other 6-imidazolyl-quinazoline derivatives have reported IC₅₀ values ranging from low nanomolar to micromolar against targets such as MAO-A, MAO-B, and c-Met, establishing a class-level expectation of bioactivity that cannot be assumed for this specific compound without experimental confirmation.

Bioactivity data gap MAO inhibition kinase profiling

Evidence-Supported Application Scenarios for 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinase or MAO Inhibition

The compound can serve as a quinazoline-based scaffold-hopping candidate in medicinal chemistry programs that have identified a quinoline lead but seek to explore the SAR consequences of replacing the quinoline core with quinazoline. As shown in published GAK-binding comparisons, the quinazoline scaffold introduces differential hinge-binding interactions that may improve selectivity or metabolic stability in specific target contexts [1]. Researchers should commission custom biochemical profiling before committing to large-scale synthesis.

Physicochemical Reference Standard for logP/PSA Calibration in Quinazoline Libraries

With a calculated logP of 3.93 and PSA of 43.60 Ų, this compound may be used as a reference standard for calibrating computational logP and PSA models in quinazoline-focused compound libraries . Its distinct physicochemical signature relative to quinoline analogs supports library design efforts that aim to balance lipophilicity and polarity in CNS or oncology programs.

Negative Control in Assay Development Where Quinoline Analog Activity Is Confirmed

Given the absence of public bioactivity data, the compound may find utility as a presumptive negative control in biochemical assays where a closely related quinoline analog has demonstrated potent activity. The scaffold-dependent binding differences discussed above support the hypothesis that the quinazoline version may exhibit reduced or altered target engagement, providing a tool for confirming target-specific effects in screening cascades.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.